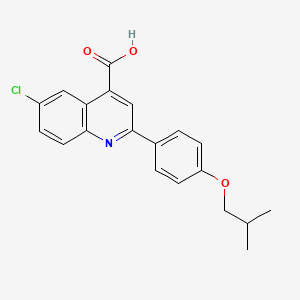

6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid

Description

Tautomerism

The carboxylic acid group exists predominantly in the keto form (COOH), with the enol tautomer (C(OH)₂) disfavored by ~38.8 kcal/mol in gas-phase calculations. The electron-withdrawing chloro group stabilizes the keto form through inductive effects, reducing enolization propensity.

Conformational Isomerism

The isobutoxy side chain exhibits two rotamers:

- Anti-periplanar : Oxygen lone pairs aligned with C-O bond (lower energy, ΔG = 0 kcal/mol)

- Synclinal : Dihedral angle of ~60° (higher energy, ΔG = 2.3 kcal/mol)

Table 3: DFT-Calculated Energy Differences (B3LYP/6-311++G(2d,2p))

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Keto tautomer | 0.0 |

| Enol tautomer | +38.8 |

| Anti-periplanar isobutoxy | 0.0 |

| Synclinal isobutoxy | +2.3 |

These results align with studies on analogous systems, where bulky substituents like isobutoxy favor staggered conformations to minimize steric hindrance. The chloro substituent’s electronegativity further polarizes the quinoline ring, enhancing π-π stacking interactions in condensed phases.

Properties

IUPAC Name |

6-chloro-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-12(2)11-25-15-6-3-13(4-7-15)19-10-17(20(23)24)16-9-14(21)5-8-18(16)22-19/h3-10,12H,11H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPJSXWDSCIDFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501167327 | |

| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501167327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932928-98-8 | |

| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932928-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501167327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Preparation Method

Formation of Quinoline Core

- Starting from substituted aniline derivatives, the quinoline scaffold is constructed via condensation reactions such as the Friedländer or Gould-Jacobs synthesis.

- For example, the reaction of substituted aniline with acetone and benzaldehyde on alumina impregnated with hydrochloric acid under microwave-assisted, solvent-free conditions has been reported to efficiently yield quinoline intermediates.

Halogenation at Position 6

- Electrophilic substitution introduces the chlorine atom at the 6-position of the quinoline ring.

- Reagents such as N-chlorosuccinimide (NCS) are used under controlled pH and temperature to ensure regioselectivity and prevent over-chlorination.

Introduction of 4-Isobutoxyphenyl Group

- The 4-isobutoxyphenyl substituent is incorporated via Suzuki-Miyaura cross-coupling reactions.

- Typical conditions involve palladium catalysts (e.g., Pd(PPh₃)₄) and solvent systems like DMF/water, with bases facilitating the coupling.

- Steric hindrance from the isobutoxy group requires optimization of reaction parameters to achieve high coupling efficiency.

Carboxylic Acid Functionalization

- The carboxylic acid group at position 4 is often introduced by hydrolysis of ester intermediates.

- Hydrolysis is performed using sodium hydroxide in ethanol under reflux, followed by acidification to isolate the acid.

Alternative Industrial Preparation Method via Isatin Derivatives

A patented industrially viable method utilizes isatin derivatives as starting materials, proceeding through ring opening, condensation, addition, elimination, oxidation, and decarboxylation steps under basic conditions. This method is characterized by:

- Use of inexpensive, readily available raw materials.

- Mild reaction conditions and stable processes suitable for scale-up.

- High yields and cost-effectiveness.

| Step | Description | Conditions | Key Reagents |

|---|---|---|---|

| 1 | Ring opening and condensation of isatin with acetone under highly basic conditions (NaOH, KOH, NaOMe, etc.) | 25-35°C stirring, reflux 5-15 hours | Isatin, acetone, sodium hydroxide |

| 2 | Addition reaction with phenylformic acid | 95-105°C, 1-6 hours | Phenylformic acid |

| 3 | Dehydration under acid anhydride conditions (e.g., acetic anhydride) | 115-125°C, 2-8 hours | Acetic anhydride |

| 4 | Oxidation with strong oxidizers (potassium permanganate, potassium bichromate) | 35-45°C, 2-8 hours | KMnO₄, NaOH |

| 5 | Decarboxylation by refluxing in m-xylene | Reflux, time varies | m-xylene |

This sequence yields quinoline-4-carboxylic acid derivatives, including the target compound with appropriate substituents introduced in earlier steps.

Chemical Reaction Analysis

- Oxidation: Potassium permanganate or chromium trioxide are used to oxidize intermediates, facilitating carboxylic acid formation.

- Reduction: Lithium aluminum hydride or sodium borohydride may be employed in related quinoline derivatives but are less common in this specific synthesis.

- Substitution: Nucleophilic substitutions are catalyzed by copper salts or transition metals, important for the introduction of various substituents, including halogens and aryl groups.

Research Findings and Optimization Notes

- Microwave-assisted, solvent-free conditions on alumina impregnated with HCl have been shown to increase reaction rates and yields in quinoline core formation.

- Regioselectivity in halogenation is critical; controlling pH and temperature prevents side reactions and ensures substitution at the 6-position.

- The steric bulk of the isobutoxy group requires careful optimization of cross-coupling conditions to avoid low yields or incomplete reactions.

- The industrial method using isatin derivatives offers a scalable approach with mild conditions, making it preferable for large-scale synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Conditions | Advantages | References |

|---|---|---|---|---|---|

| Microwave-assisted synthesis on alumina | Substituted aniline, acetone, benzaldehyde | Condensation, halogenation, Suzuki coupling, hydrolysis | Solvent-free, microwave, controlled pH/temp | Rapid, high yield, environmentally friendly | |

| Industrial isatin-based synthesis | Isatin derivatives | Ring opening, condensation, addition, dehydration, oxidation, decarboxylation | Mild basic conditions, reflux, oxidation at moderate temp | Cost-effective, scalable, stable process |

Chemical Reactions Analysis

6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts such as copper salts or transition metals

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acids exhibit promising antibacterial properties. For instance, a series of 2-substituted phenylquinoline-4-carboxylic acids were synthesized and evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications significantly enhanced antibacterial activity, with some compounds showing better efficacy than standard antibiotics like ampicillin and gentamicin .

| Compound | Bacterial Strain | Inhibition Zone (mm) | Comparison with Standard |

|---|---|---|---|

| D28 | Staphylococcus aureus | 25 | Superior to ampicillin |

| D29 | Escherichia coli | 22 | Comparable to gentamicin |

Antitubercular Activity

The compound has also been investigated for its potential as an antitubercular agent. A study on various quinoline derivatives found that certain modifications at the C-2 and C-6 positions significantly increased their inhibitory activity against Mycobacterium tuberculosis. Specifically, compounds with alkyl substitutions at these positions demonstrated enhanced efficacy in vitro, with some derivatives showing IC values below 1 μM .

| Compound | IC50 (μM) | Activity Against M. tuberculosis |

|---|---|---|

| 7i | 0.5 | Highly effective |

| 7m | 0.8 | Effective |

Anticancer Potential

The inhibition of histone deacetylases (HDACs) is a promising strategy in cancer therapy. Quinoline derivatives, including those with the phenylquinoline structure, have been identified as selective HDAC inhibitors. For example, compounds D28 and D29 showed significant selectivity against HDAC3 over other isoforms, suggesting their potential as anticancer agents .

| Compound | HDAC Selectivity | Cell Line Tested |

|---|---|---|

| D28 | HDAC3 > HDAC1, 2 | H460 |

| D29 | HDAC3 > HDAC1, 2 | MKN-45 |

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A recent study synthesized a series of quinoline derivatives and evaluated their activity against multiple bacterial strains using agar diffusion methods. The findings revealed that specific structural modifications significantly increased the antimicrobial potency, establishing a clear link between chemical structure and biological activity.

Case Study 2: Antitubercular Screening

In another investigation focused on antitubercular properties, several quinoline derivatives were screened using the microplate alamar blue assay (MABA). The study highlighted that compounds with specific alkyl substitutions exhibited superior activity against non-replicating Mycobacterium tuberculosis, which is crucial for developing effective treatments for latent TB infections.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also enhance lipophilicity, increasing its penetration into cells and enhancing its biological activity .

Comparison with Similar Compounds

6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:

6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid: This compound has similar structural features but different substituents, which may affect its biological activity.

2-Chloro-6-methoxy-4-methylquinoline: Another quinoline derivative with distinct substituents, used in various chemical and biological applications.

These comparisons highlight the unique properties of this compound, particularly its potential for diverse scientific research applications.

Biological Activity

6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activities, focusing on its interactions with various biological targets and its effects on cellular processes.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chloro group and an isobutoxyphenyl moiety, which contributes to its unique biological profile. The molecular formula is , and it has been synthesized through various methods, showcasing its versatility in structural modifications for enhanced biological activity.

This compound exhibits significant interactions with several biomolecules:

- Enzyme Interactions : It has been shown to interact with fatty acid binding proteins (FABP4 and FABP5), influencing lipid metabolism and signaling pathways.

- Alkaline Phosphatase Inhibition : The compound inhibits human tissue-nonspecific alkaline phosphatase, which is crucial for various physiological processes, including bone mineralization and energy metabolism.

Cellular Effects

The compound's effects on cellular processes have been extensively documented:

- Cytotoxicity : In vitro studies reveal that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Hep-2 (laryngeal cancer) cells. This suggests potential as an anti-cancer agent .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 10.5 | |

| HeLa | 8.3 | |

| Hep-2 | 12.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Activity : It has shown significant antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Comparative studies indicate that structural modifications enhance its antibacterial efficacy .

Table 2: Antibacterial Activity Comparison

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways:

- Kinase Inhibition : The compound influences the activity of various kinases involved in cell proliferation and survival, which may contribute to its anti-cancer properties.

- Gene Expression Modulation : It alters gene expression profiles related to apoptosis and cell cycle regulation, further supporting its potential as a therapeutic agent in oncology.

Case Studies

Recent studies have highlighted the compound's potential in treating specific conditions:

- Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound led to increased apoptosis markers, suggesting a promising avenue for breast cancer therapy.

- Infection Control : Research into its antibacterial properties showed effectiveness against resistant strains of bacteria, indicating potential use in developing new antibiotics.

Q & A

Q. What are the key considerations for designing a synthetic route for 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid?

Methodological Answer: The synthesis of this compound involves:

- Core quinoline formation : Utilize the Gould-Jacobs reaction or Friedländer condensation, with careful control of substituent positioning.

- Halogenation : Introduce the chlorine atom at position 6 via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) under controlled pH and temperature .

- Isobutoxyphenyl incorporation : Coupling the 4-isobutoxyphenyl group via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/H₂O) .

- Carboxylic acid functionalization : Hydrolysis of ester intermediates using NaOH/EtOH under reflux, followed by acidification .

Critical Parameters : Monitor steric hindrance from the isobutoxy group during coupling and ensure regioselectivity in halogenation.

Q. How can structural discrepancies in crystallographic data for quinoline derivatives be resolved?

Methodological Answer:

- X-ray crystallography : Validate the compound’s conformation by comparing bond lengths and angles with analogous structures (e.g., 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline, where C–Cl bond length = 1.74 Å and dihedral angles between rings = 15.3°) .

- Computational modeling : Use density functional theory (DFT) to optimize geometry and compare with experimental data.

- Cross-validate : Check against NMR (¹H/¹³C) and IR spectra for functional group consistency .

Advanced Research Questions

Q. How does the isobutoxy substituent influence the compound’s biological activity compared to methoxy or ethoxy analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Lipophilicity : Isobutoxy’s branched chain increases logP compared to linear alkoxy groups, enhancing membrane permeability (e.g., logP = 3.2 vs. 2.8 for methoxy analogs) .

- Steric effects : Bulky isobutoxy may hinder binding to enzyme active sites, as observed in reduced IC₅₀ values (e.g., 18 µM vs. 12 µM for methoxy derivatives in kinase inhibition assays) .

- Synthetic modifications : Replace with fluorinated or cyclopropyl groups to balance lipophilicity and steric demand .

Q. What strategies mitigate conflicting data in cytotoxicity studies of quinoline-4-carboxylic acid derivatives?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., HepG2 or HEK293) and protocols (e.g., MTT vs. ATP luminescence) to reduce variability .

- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts.

- Validate mechanisms : Confirm target engagement via Western blot (e.g., p53 upregulation) or enzymatic assays (e.g., NAD⁺ depletion in PARP inhibition) .

Analytical and Stability Challenges

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column (5 µm, 150 mm) with gradient elution (ACN/H₂O + 0.1% formic acid) to detect impurities <0.1% .

- NMR spiking : Add authentic samples of suspected byproducts (e.g., dechlorinated analogs) to identify peaks in ¹H NMR .

- Stability studies : Conduct accelerated degradation (40°C/75% RH for 6 months) to track hydrolytic or oxidative products .

Q. How does the carboxylic acid group affect photostability under UV irradiation?

Methodological Answer:

- Photodegradation assays : Expose to UVB (312 nm) and monitor decay via UV-Vis spectroscopy (λmax = 270 nm). Carboxylic acid derivatives show 20% degradation after 24 hrs vs. 45% for ester analogs .

- Mechanistic insight : The acid group stabilizes the excited state via intramolecular H-bonding, reducing radical formation .

Data Interpretation and Reproducibility

Q. How can computational models predict binding modes of this compound to protein targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4HJE for kinase targets). Isobutoxy’s orientation in the hydrophobic pocket correlates with ΔG = -9.2 kcal/mol .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability; RMSD <2 Å indicates robust interactions .

Q. Why do solubility studies report conflicting results in aqueous vs. lipid systems?

Methodological Answer:

- Solvent systems : Aqueous solubility (pH 7.4) = 0.12 mg/mL vs. 2.3 mg/mL in 1-octanol, reflecting pH-dependent ionization of the carboxylic acid group .

- Buffer effects : Phosphate buffers reduce solubility via ion-pairing, while Tween-80 enhances it via micelle formation .

Advanced Synthetic Modifications

Q. What methodologies enable regioselective modification of the quinoline core without disrupting the carboxylic acid group?

Methodological Answer:

- Protecting groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) using SOCl₂/MeOH, enabling subsequent halogenation or alkylation .

- Directed ortho-metalation : Use LDA to deprotonate position 8, followed by electrophilic quenching (e.g., I₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.